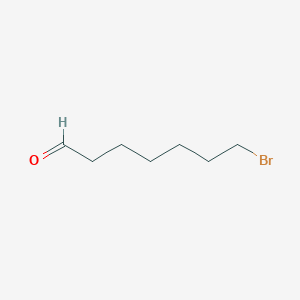

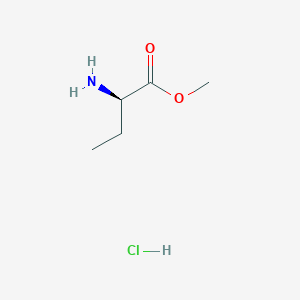

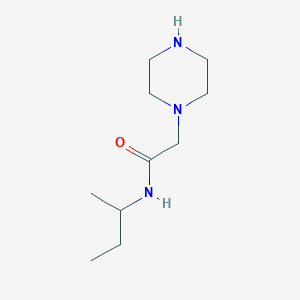

![molecular formula C5H3BrN4 B1281953 5-溴-1H-咪唑并[4,5-B]吡嗪 CAS No. 91225-41-1](/img/structure/B1281953.png)

5-溴-1H-咪唑并[4,5-B]吡嗪

描述

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyrazines has been explored through various methods. One approach involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile route to these compounds with substitution at N1 and C2, as demonstrated in the total synthesis of the mutagen 1-Me-5-PhIP . Another method includes the preparation of 1H-imidazo[4,5-b]pyrazines from 5-bromopyrazine-2,3-diamine and related compounds, leading to a series of derivatives with potential biological activity . Additionally, the synthesis of imidazo[1,5-a]pyrazines has been reported, where regioselective metalation strategies were employed to afford a range of functionalized derivatives, showcasing the versatility of the imidazo[4,5-b]pyrazine scaffold .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-imidazo[4,5-b]pyrazine and its derivatives is characterized by the presence of a bromine atom at the 5-position of the imidazo[4,5-b]pyrazine core. This structural feature is crucial for subsequent chemical reactions and biological interactions. The imidazo[4,5-b]pyrazine core has been utilized as a fluorophore in the design of a novel cation and anion recognition host, demonstrating the importance of the molecular structure in the development of functional materials .

Chemical Reactions Analysis

Chemical reactions involving 5-Bromo-1H-imidazo[4,5-b]pyrazine include electrophilic bromination, base-catalyzed HD exchange, and nucleophilic substitution reactions . The reactivity of the bromine atom allows for further functionalization, as seen in the synthesis of 5-substituted derivatives . The perchloro derivative of imidazo[1,2-a]pyrazine has also been prepared, highlighting the diverse reactivity of the imidazo[4,5-b]pyrazine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyrazines are influenced by their molecular structure and the nature of their substituents. The presence of a bromine atom imparts certain properties such as higher molecular weight and potential for further chemical modifications. The spectroscopic properties, including proton magnetic resonance (pmr) data, have been presented for compounds within this class, providing insights into their structural characteristics . The imidazo[4,5-b]pyrazine derivatives have shown varying degrees of biological activity, which can be attributed to their chemical properties .

科学研究应用

Synthesis and Chemical Properties

- Palladium-Catalyzed Synthesis : A method for synthesizing imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-B]pyrazine, has been developed using palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This process offers quick access to products with substitution at N1 and C2, showing relevance to natural products and mutagens like pentosidine and 1-Me-5-PhIP (Rosenberg, Zhao, & Clark, 2012).

- Catalyst-Free Synthesis : An efficient, catalyst-free synthesis method for imidazo[4,5-b]pyrazines, utilizing microwave irradiation in a green solvent, has been developed. This technique offers an environmentally friendly approach with high yield and purity, also showcasing anti-inflammatory and antimicrobial activities of the derivatives (Rao et al., 2018).

Biological Applications

- Anticancer Potential : Several studies have explored the anticancer activities of imidazo[4,5-b]pyrazine derivatives. For example, certain oxindole derivatives exhibited significant activity against various cancer types, with mechanisms like cell cycle arrest and apoptosis induction in lung cancer cells (Kamal et al., 2011). Another study developed imidazo[4,5-b]pyrazine-conjugated benzamides with anticancer activity against liver and ovarian cancer cell lines, supported by molecular modeling studies (Kalpana et al., 2021).

- Kinase Inhibition : Imidazo[4,5-b]pyrazines have been found to be potent inhibitors of specific kinases. For instance, a dual inhibitor of Aurora kinases A and B based on the imidazo-[1,2-a]-pyrazine core showed efficacy in tumor xenograft mouse models (Yu et al., 2010). Another study discovered imidazo[4,5-b]pyrazine derivatives as highly selective inhibitors of the c-Met protein kinase, which is implicated in tumor oncogenic processes and drug resistance (Zhao et al., 2016).

Sensor Applications

- Fluorescent Sensors for Palladium Detection : Triaryl 1H-imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-B]pyrazine, have been used to create novel fluorescent sensors. These sensors exhibit high selectivity for detecting palladium based on the fluorescence quenching effect (Zi et al., 2015).

属性

IUPAC Name |

5-bromo-3H-imidazo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPYKUNCAMSMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536613 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-imidazo[4,5-B]pyrazine | |

CAS RN |

91225-41-1 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

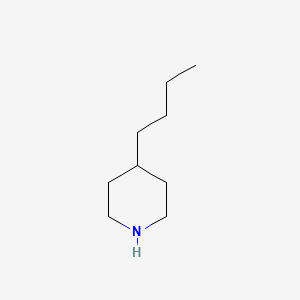

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

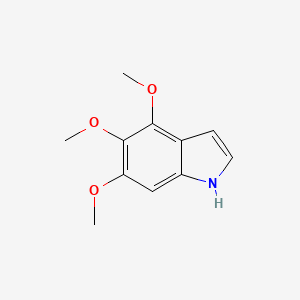

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

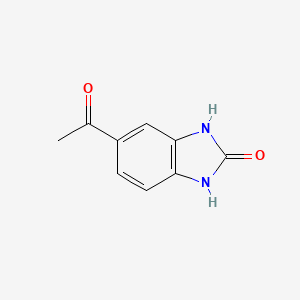

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)